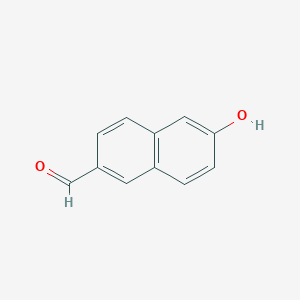

![molecular formula C22H22N4O4 B1303743 2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid CAS No. 445416-61-5](/img/structure/B1303743.png)

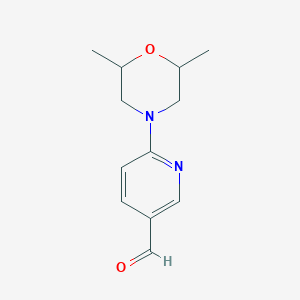

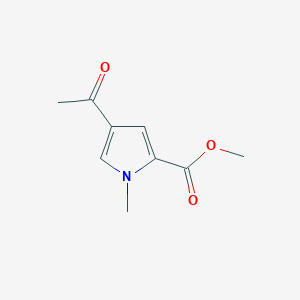

2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2’-(2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid” is a complex organic compound . It is characterized by the presence of two benzimidazole groups linked by a butane-1,4-diyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The general procedure involves the use of catalytic Cu(II) and base for the homocoupling of terminal alkynes . The reaction mixture is stirred at 60°C in air for 10 hours . After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered . The filtrate is then removed under reduced pressure to get the crude product, which is further purified by silica gel chromatography .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy . For instance, 1H NMR and 13C NMR spectra of unsymmetric 1,3-diynes have been recorded . The crystal structure of related compounds has also been studied .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the preparation of unsymmetric 1,3-diynes involves the reaction of phenylacetylene and p-methoxyphenylacetylene in the presence of CuCl2 and Et3N .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the spectral data of unsymmetric 1,3-diynes have been recorded .Applications De Recherche Scientifique

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs derived from benzimidazole derivatives, including 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid, have been synthesized to explore their structural diversities and potential applications. For instance, a study by Li et al. (2010) synthesized seven coordination polymers using structurally related ligands. Among these, a compound with the ligand 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]imidazole-2,1-diyl))bis(methylene)dibenzoic acid (H2L5) was particularly noted for its unique structure and potential for further investigation in gas storage, separation, and catalysis due to its porous nature (Li, Lan, Ma, Ma, & Su, 2010).

Catalytic Applications

Research has also focused on the catalytic applications of compounds containing the benzimidazole moiety. Sharifi et al. (2019) investigated two imidazole-based dicationic ionic liquids in the synthesis of various compounds, demonstrating their efficiency as catalysts in promoting reactions under mild and eco-friendly conditions. This study highlights the potential of benzimidazole derivatives in catalysis, which could lead to more sustainable chemical processes (Sharifi, Daneshvar, Langarudi, & Shirini, 2019).

Supramolecular Chemistry

In supramolecular chemistry, benzimidazole derivatives are key components in the formation of complex structures with unique properties. For example, research by Xue (2010) on a supramolecular compound constructed from flexible 1,1'-(1,4-Butanediyl)bis(imidazole) and 1,2,4,5-benzenetetracarboxylic acid revealed intricate hydrogen bonding patterns and 3D networks. Such studies demonstrate the role of benzimidazole derivatives in developing new materials with potential applications in molecular recognition, sensing, and self-assembly processes (Xue, 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-[4-[1-(carboxymethyl)benzimidazol-2-yl]butyl]benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c27-21(28)13-25-17-9-3-1-7-15(17)23-19(25)11-5-6-12-20-24-16-8-2-4-10-18(16)26(20)14-22(29)30/h1-4,7-10H,5-6,11-14H2,(H,27,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOTYZBGMPXQDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)CCCCC3=NC4=CC=CC=C4N3CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378259 |

Source

|

| Record name | 2,2'-(2,2'-(butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445416-61-5 |

Source

|

| Record name | 2,2'-(2,2'-(butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

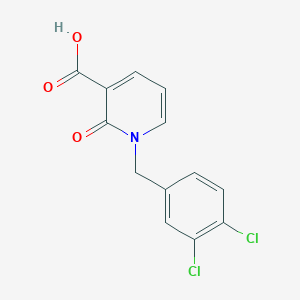

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

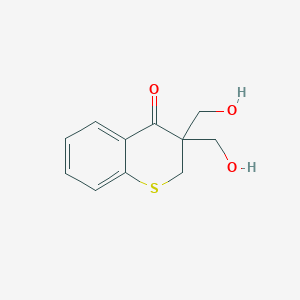

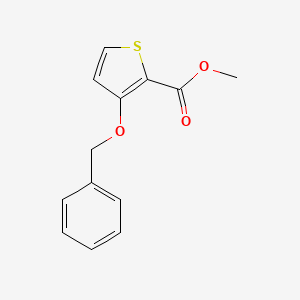

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

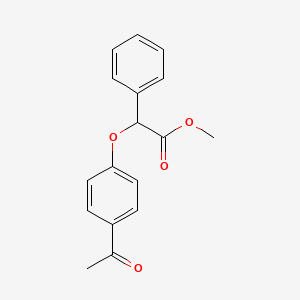

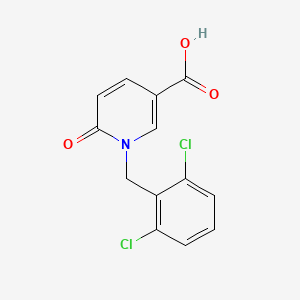

![7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303692.png)